Vildagliptin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

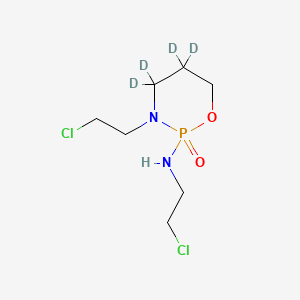

Vildagliptin-d3 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used as a tool compound in scientific research. It is an isotopically labeled compound that can be used in a variety of applications, including drug metabolism studies, pharmacokinetic studies, and pharmacodynamic studies.

科学的研究の応用

Neurodegenerative Diseases : Vildagliptin has been indicated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington's disease. It is believed to work through the PI3K/Akt signaling pathway in the central nervous system, enhancing survival and slowing disease progression (Sayed et al., 2019).

Vasculoprotective Effects : In type 2 diabetes mellitus, vildagliptin shows anti-sclerotic and vasculoprotective effects beyond glycemic control. It can limit inflammation by suppressing the NF-κB signaling pathway and proinflammatory agents, regulate lipid metabolism, reduce macrophage foam cell formation, enhance nitric oxide synthesis, and improve vascular relaxation (Wiciński et al., 2020).

Ocular Inflammation : Vildagliptin's potential anti-inflammatory property for ocular use has been explored. A plasticized ocular film formulation of vildagliptin showed promising results in managing and controlling ocular inflammation, particularly in diabetic retinopathy (Nandi et al., 2021).

Diabetes Management : Vildagliptin has shown efficacy in improving islet function and glucose metabolism in type 2 diabetes mellitus (T2DM) patients. It enhances pancreatic alpha- and beta-cell responsiveness to glucose, leading to improved glycemic control (Azuma et al., 2008).

Parkinson's Disease : It has demonstrated neuroprotective effects in a rat model of Parkinson's disease. The drug showed central anti-inflammatory and antiapoptotic effects, potentially impeding neuronal damage (Abdelsalam & Safar, 2015).

作用機序

Target of Action

Vildagliptin-d3, like Vildagliptin, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This enzyme is responsible for the degradation of incretin hormones, specifically glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels by promoting insulin secretion .

Mode of Action

This compound inhibits DPP-4, preventing the degradation of GLP-1 and GIP . This inhibition results in elevated levels of these incretin hormones, leading to increased insulin secretion and decreased glucagon release . The overall effect is improved glycemic control .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, this compound prevents the rapid cleavage of these hormones, thereby increasing their level and activity . This leads to an increase in the insulin: glucagon ratio, which results in decreased hepatic glucose production and a decrease in plasma glucose levels .

Pharmacokinetics

Following oral administration, Vildagliptin is rapidly and well absorbed, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . Renal clearance accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs . Vildagliptin has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .

Result of Action

The result of this compound’s action is improved glycemic control in patients with type 2 diabetes mellitus . It achieves this by increasing insulin secretion and decreasing glucagon release, thereby reducing blood glucose levels . Clinical trials have shown that Vildagliptin has a relatively low risk of hypoglycemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the patient’s diet and lifestyle. In subjects with varying degrees of renal impairment, Vildagliptin exposure increases by approximately 2-fold .

特性

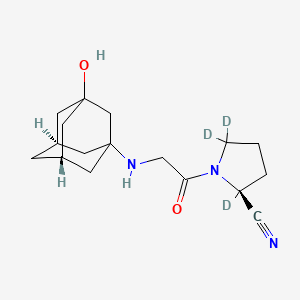

IUPAC Name |

(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-COZVPQRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858562 |

Source

|

| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217546-82-1 |

Source

|

| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: The development of a method for the simultaneous identification and quantification of 11 oral hypoglycemic drugs in plasma using electrospray ionization liquid chromatography–mass spectrometry is significant because it allows researchers to study the pharmacokinetic profiles of these drugs in patients with diabetes []. This information is essential for optimizing dosing regimens and improving patient outcomes, particularly in cases where multiple medications are prescribed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)